molecular formula C10H13NO2 B12227036 3-[(Oxolan-3-yloxy)methyl]pyridine

3-[(Oxolan-3-yloxy)methyl]pyridine

Cat. No.: B12227036
M. Wt: 179.22 g/mol
InChI Key: PQIFYLJJLOAPOJ-UHFFFAOYSA-N
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Description

3-[(Oxolan-3-yloxy)methyl]pyridine is an organic compound that features a pyridine ring substituted with an oxolan-3-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Oxolan-3-yloxy)methyl]pyridine typically involves the nucleophilic substitution reaction of pyridine derivatives with oxolan-3-yloxy compounds. One common method is the reaction of 3-bromo-2-(oxolan-3-yloxy)pyridine with suitable nucleophiles under mild conditions . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[(Oxolan-3-yloxy)methyl]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Potassium carbonate (K2CO3) in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Various substituted pyridine compounds depending on the nucleophile used.

Scientific Research Applications

3-[(Oxolan-3-yloxy)methyl]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(Oxolan-3-yloxy)methyl]pyridine involves its interaction with specific molecular targets. The oxolan-3-yloxy group can form hydrogen bonds with biological molecules, influencing their activity. The pyridine ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

3-(oxolan-3-yloxymethyl)pyridine

InChI

InChI=1S/C10H13NO2/c1-2-9(6-11-4-1)7-13-10-3-5-12-8-10/h1-2,4,6,10H,3,5,7-8H2

InChI Key

PQIFYLJJLOAPOJ-UHFFFAOYSA-N

Canonical SMILES

C1COCC1OCC2=CN=CC=C2

Origin of Product

United States

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